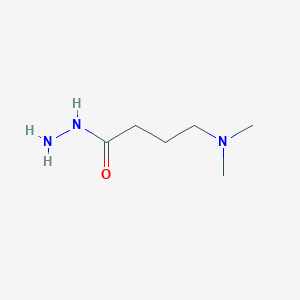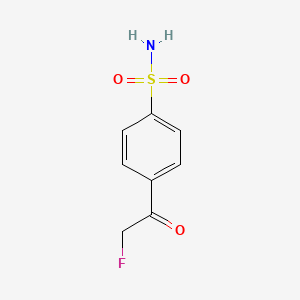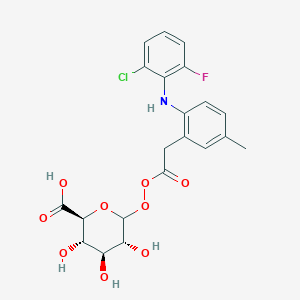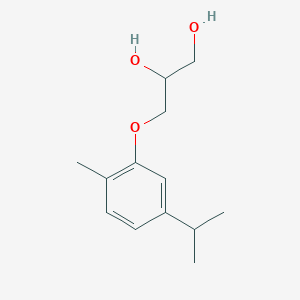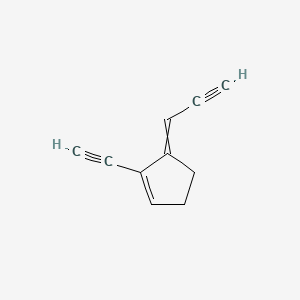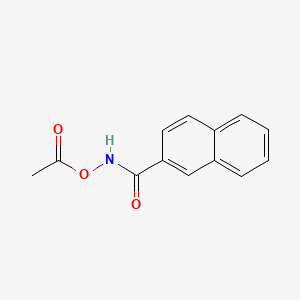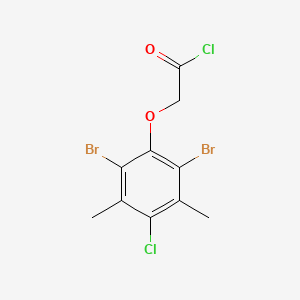![molecular formula C18H23ClN2O2 B13809981 N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide](/img/structure/B13809981.png)
N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, anti-inflammatory, and antitumor properties
Méthodes De Préparation
The synthesis of N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide involves multiple steps. One common method starts with the reaction of N-(3,4-dimethylphenyl)acetamide with phosphoryl chloride to obtain 2-chloro-6,7-dimethylquinoline-3-carbaldehyde. This intermediate is then reacted with hydrazine hydrate in ethanol to form [(2-chloro-6,7-dimethylquinolin-3-yl)methylene]hydrazine. The final step involves the reaction of this intermediate with 2-methoxyethylamine and propanoyl chloride under controlled conditions to yield the target compound.
Analyse Des Réactions Chimiques
N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the quinoline ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different quinoline derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include triethylamine, sodium borohydride, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and antimalarial agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and antimalarial effects . It may also interfere with cellular signaling pathways involved in inflammation and tumor growth .
Comparaison Avec Des Composés Similaires
N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide can be compared with other quinoline derivatives such as:
N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline: This compound also exhibits antimicrobial and antimalarial properties but differs in its chemical structure and specific applications.
2-chloro-3-(chloromethyl)-6-methylquinoline: This compound is used as an intermediate in the synthesis of various quinoline derivatives.
Propriétés
Formule moléculaire |
C18H23ClN2O2 |
|---|---|
Poids moléculaire |
334.8 g/mol |
Nom IUPAC |
N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide |
InChI |
InChI=1S/C18H23ClN2O2/c1-5-17(22)21(6-7-23-4)11-15-10-14-8-12(2)13(3)9-16(14)20-18(15)19/h8-10H,5-7,11H2,1-4H3 |
Clé InChI |
WIHFTNNEUJFZSA-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(CCOC)CC1=C(N=C2C=C(C(=CC2=C1)C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


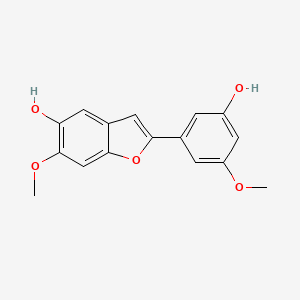
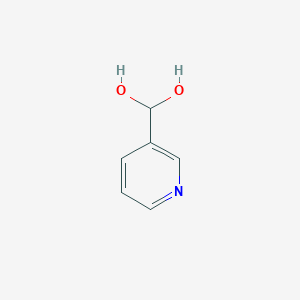
![1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol](/img/structure/B13809925.png)

